2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetophenone and 2-methylimidazole.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are reacted under specific conditions to form the pyrrolo[1,2-a]imidazole ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives with potential biological activities .
Scientific Research Applications
2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial, antiviral, or anticancer agent.
Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A closely related compound with similar structural features.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine atom but shares the core structure.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Contains a chlorine atom instead of bromine.
Uniqueness
2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7-9-6(8)4-10(7)3-5/h4-5H,2-3H2,1H3 |
InChI Key |
BNTPDFXPFSWRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=CN2C1)Br |
Origin of Product |
United States |
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